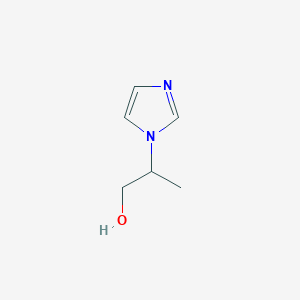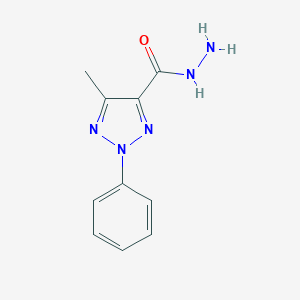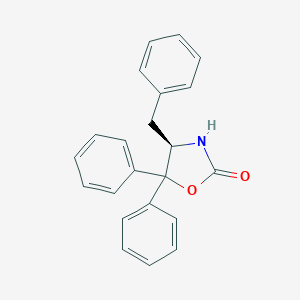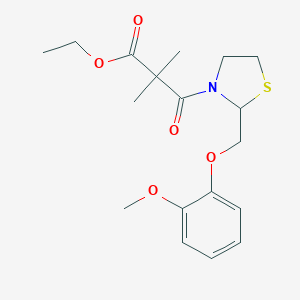
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, also known as TDZD-8, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TDZD-8 is a derivative of thiazolidine-2,4-dione and has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester works by inhibiting the activity of various enzymes and transcription factors. One of its primary targets is GSK-3β, which is involved in the regulation of various cellular processes. By inhibiting GSK-3β, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester can induce apoptosis in cancer cells and reduce inflammation by inhibiting the activation of NF-kB.
Efectos Bioquímicos Y Fisiológicos
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to improve insulin sensitivity and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes.
One limitation of 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its toxicity profile. Additionally, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester may not be effective in all types of cancer, and its efficacy may vary depending on the specific cancer type and stage.
Direcciones Futuras
There are several future directions for research on 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester. One area of focus is its potential as a therapeutic agent for diabetes. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to improve insulin sensitivity, and further research could explore its potential as a treatment for type 2 diabetes.
Another area of research is its potential as a neuroprotective agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could explore its potential as a treatment for these diseases.
Overall, 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanisms of action and toxicity profile, but its unique properties make it a valuable tool for studying various cellular processes.
Métodos De Síntesis
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester can be synthesized using a multi-step process that involves the reaction of thiazolidine-2,4-dione with various reagents. One common method involves the reaction of thiazolidine-2,4-dione with ethyl chloroformate and 2-methoxyphenol in the presence of a base such as triethylamine. The resulting compound is then reacted with alpha,alpha-dimethyl-beta-ketoester to produce 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester.
Aplicaciones Científicas De Investigación
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been extensively studied for its potential therapeutic applications. One area of research is its use as an anti-inflammatory agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. Inhibition of NF-kB can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an anti-cancer agent. 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester has been shown to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3β can lead to the induction of apoptosis in cancer cells, making 3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester a potential candidate for cancer therapy.
Propiedades
Número CAS |
161364-68-7 |
|---|---|
Nombre del producto |
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester |
Fórmula molecular |
C18H25NO5S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C18H25NO5S/c1-5-23-17(21)18(2,3)16(20)19-10-11-25-15(19)12-24-14-9-7-6-8-13(14)22-4/h6-9,15H,5,10-12H2,1-4H3 |
Clave InChI |
BBCSPZIDOSQDPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)C(=O)N1CCSC1COC2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)N1CCSC1COC2=CC=CC=C2OC |
Sinónimos |
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
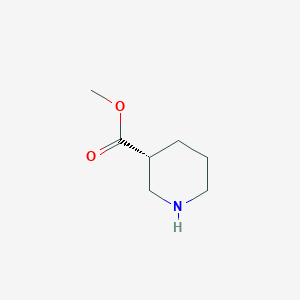
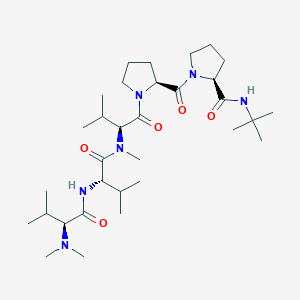
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)
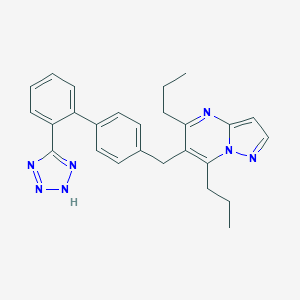
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
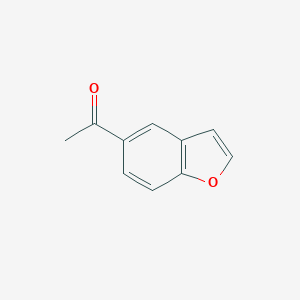
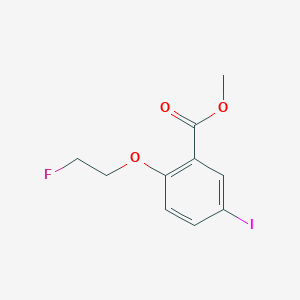
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

